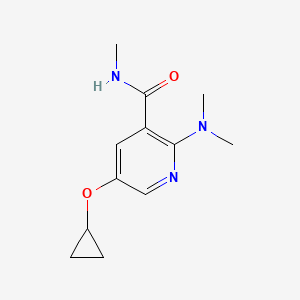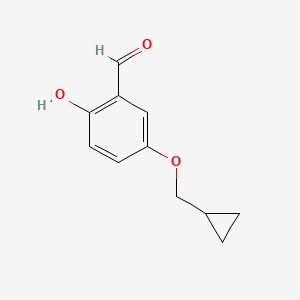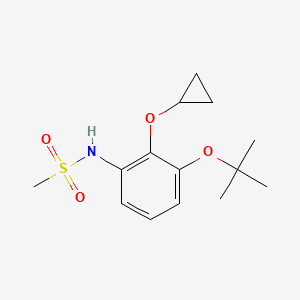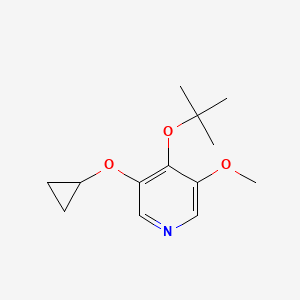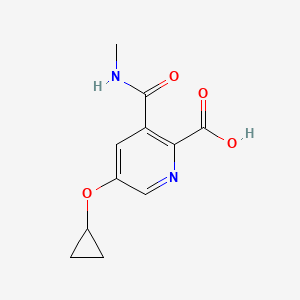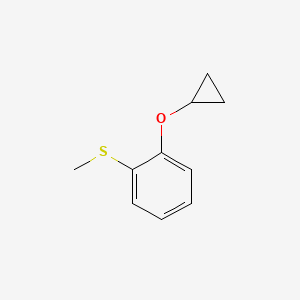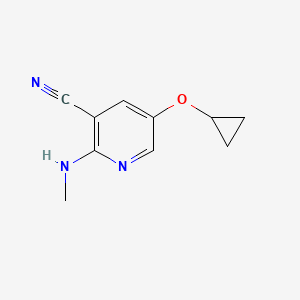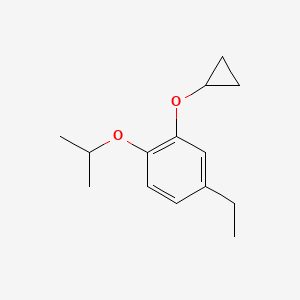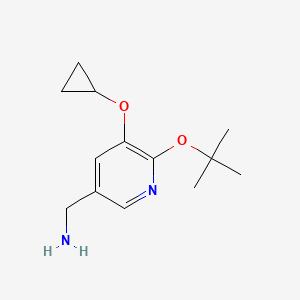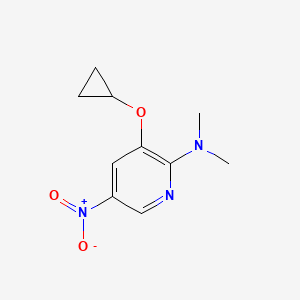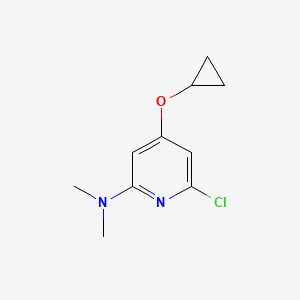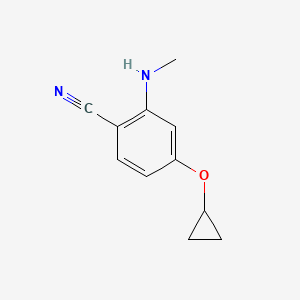
6-Tert-butoxy-4-cyclopropoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butoxy-4-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a picolinic acid core
Vorbereitungsmethoden
The synthesis of 6-Tert-butoxy-4-cyclopropoxypicolinic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. One common method involves the use of tert-butyloxycarbonyl (BOC) protecting groups to protect amines during the synthesis . The preparation may also involve Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
6-Tert-butoxy-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
6-Tert-butoxy-4-cyclopropoxypicolinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Tert-butoxy-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. For example, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses.
Vergleich Mit ähnlichen Verbindungen
6-Tert-butoxy-4-cyclopropoxypicolinic acid can be compared to other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylate group attached to a pyridine ring.
6-Tert-butoxy-3-cyclopropoxypicolinic acid: A similar compound with a different substitution pattern on the picolinic acid core.
Other tert-butoxycarbonyl-protected compounds: These compounds share the tert-butoxycarbonyl protecting group but differ in their core structures and functional groups
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-7-9(17-8-4-5-8)6-10(14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
FWAYVLZZPFVZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=CC(=N1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


